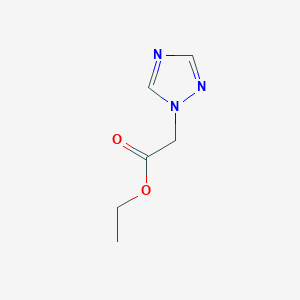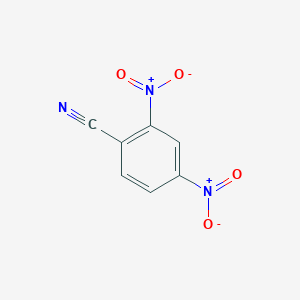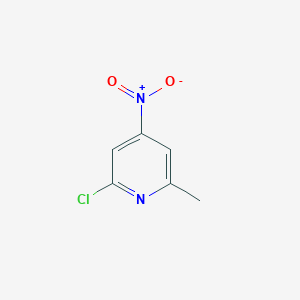
ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
Overview
Description
ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is a chemical compound with the molecular formula C6H9N3O2. It is a derivative of 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 2-(1H-1,2,4-triazol-1-yl)acetate can be synthesized through a two-step reaction process. The initial step involves the N-alkylation of 1,2,4-triazole with ethyl 2-chloroacetate in the presence of anhydrous potassium carbonate under reflux conditions. This reaction yields this compound .
Industrial Production Methods
While specific industrial production methods for ethyl 1H-1,2,4-triazol-1-ylacetate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amidation: The ester group can be converted to amides through reactions with amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring .
Scientific Research Applications
ethyl 2-(1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic uses, such as in the development of new drugs.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 1H-1,2,4-triazol-1-ylacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to the compound’s observed biological activities, such as antimicrobial and antioxidant effects .
Comparison with Similar Compounds
ethyl 2-(1H-1,2,4-triazol-1-yl)acetate can be compared with other similar compounds, such as:
1,2,4-Triazole: The parent compound, which forms the basis for many derivatives.
1,2,4-Triazole-3-thione: Known for its antiviral and anticancer properties.
1,2,4-Triazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals .
This compound is unique due to its specific ester functional group, which allows for further chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
ethyl 2-(1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXLIKDTQXSKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299343 | |
| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56563-01-0 | |
| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56563-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Q1: What is the role of Ethyl 1H-1,2,4-triazol-1-ylacetate in the synthesis of 4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione?
A: Ethyl 1H-1,2,4-triazol-1-ylacetate serves as a starting material in the multi-step synthesis of 4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione. The abstract states that the title compound (4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione) "was prepared by the reaction of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate with hydrazine and phenyl isothiocyanate." [] This suggests that Ethyl 1H-1,2,4-triazol-1-ylacetate undergoes a series of reactions, first with hydrazine and then with phenyl isothiocyanate, ultimately leading to the formation of the final product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)












